O-benzyl-L-serine

Übersicht

Beschreibung

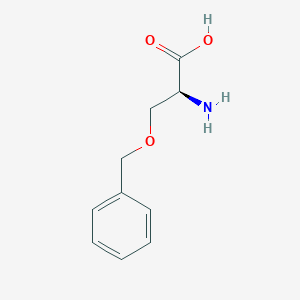

O-BENZYL-l-SERINE, also known as (S)-2-Amino-3-benzyloxypropionic acid, is a derivative of the amino acid serine. It is characterized by the presence of a benzyl group attached to the oxygen atom of the serine molecule. This compound has a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: O-BENZYL-l-SERINE can be synthesized through several methods. One common approach involves the resolution of N-formyl-O-benzyl-DL-serine using selective solubilization. This method provides a more convenient and cost-effective route to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solution phase peptide synthesis. The compound is typically obtained in high purity (≥99.0%) and is available in powder form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: O-BENZYL-L-SERIN durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können O-BENZYL-L-SERIN in seine reduzierten Formen umwandeln.

Substitution: Die Benzylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter sauren oder basischen Bedingungen beinhalten.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Oxoverbindungen entstehen, während durch Substitution verschiedene substituierte Serinderivate gebildet werden können .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : O-benzyl-L-serine is widely recognized as a valuable building block in peptide synthesis. Its unique structure allows for the incorporation of specific functionalities that enhance peptide stability and activity.

Applications :

- Therapeutic Agents : It is utilized in the development of therapeutic peptides, contributing to improved efficacy and stability in drug formulations.

- Functionalization : The benzyl group facilitates further chemical modifications, making it suitable for synthesizing complex peptide structures.

Drug Development

Overview : In pharmaceutical research, this compound is explored for its potential as a drug candidate or precursor for novel compounds aimed at treating neurological disorders.

Applications :

- Neuropharmacology : Studies have shown that this compound can inhibit specific transporters (ASCT1/2), affecting D-serine uptake in astrocytes, which plays a role in synaptic plasticity and neurotransmission .

- Bioactivity Enhancement : It serves as a precursor for compounds with enhanced bioactivity, particularly in targeting glutamatergic systems associated with various neurological conditions .

Biochemical Studies

Overview : Researchers employ this compound to study enzyme interactions and protein folding, providing insights into biological processes.

Applications :

- Enzyme Mechanisms : The compound aids in understanding enzyme-substrate interactions, which is crucial for elucidating metabolic pathways.

- Protein Folding Studies : It contributes to research on how proteins fold and misfold, impacting diseases such as Alzheimer's and other neurodegenerative disorders .

Analytical Chemistry

Overview : this compound is used in developing analytical methods for detecting and quantifying amino acids.

Applications :

- Food Safety and Nutrition Analysis : It plays a critical role in ensuring the quality and safety of food products by enabling accurate amino acid profiling .

- Method Development : The compound is involved in creating reliable assays for amino acid quantification, which are essential in clinical diagnostics and nutritional studies.

Data Table of Applications

Case Studies

- D-serine Transport Inhibition

- Peptide Synthesis Innovations

- Analytical Method Development

Wirkmechanismus

The mechanism of action of O-BENZYL-l-SERINE involves its interaction with specific molecular targets and pathways. It is known to inhibit the alanine serine cysteine transporters (ASCT), which play a role in regulating the synaptic concentration of D-serine. This inhibition affects the activation of N-methyl-D-aspartate receptors (NMDARs) and influences synaptic plasticity and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

O-Benzyl-D-serine: Similar in structure but differs in the stereochemistry of the serine moiety.

N-(tert-Butoxycarbonyl)-O-benzyl-L-serine: Contains an additional tert-butoxycarbonyl protecting group.

L-Serine benzyl ester hydrochloride: A benzyl ester derivative of serine.

Uniqueness: O-BENZYL-l-SERINE is unique due to its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties. Its ability to inhibit ASCT and influence NMDAR activity sets it apart from other serine derivatives .

Biologische Aktivität

O-benzyl-L-serine, a derivative of the amino acid serine, has garnered attention in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its interactions with specific transporters, its role in peptide synthesis, and relevant case studies that illustrate its applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the hydroxyl group of serine. Its chemical formula is with a molecular weight of approximately 197.22 g/mol. The compound's structure allows it to participate in various biochemical processes, particularly as a substrate for amino acid transporters.

1. Transporter Interactions

This compound has been studied for its interaction with the sodium-coupled neutral amino acid transporter SNAT2 (SLC38A2). Research indicates that it can inhibit SNAT2-mediated uptake of other amino acids, such as glycine. The structure-activity relationship (SAR) studies suggest that modifications at the N-terminus and the ability to form hydrogen bonds are crucial for binding affinity to SNAT2 .

2. Peptide Synthesis

The compound serves as a valuable starting material in peptide synthesis. It can be utilized in various synthetic pathways to create peptides with specific biological functions. The enzymatic resolution of O-benzyl-DL-serine has been documented, demonstrating its utility in producing optically active forms necessary for pharmaceutical applications .

Case Study 1: Inhibition of SNAT2

A study conducted on PC-3 cells (prostate cancer cell line) demonstrated that this compound significantly inhibited SNAT2-mediated uptake of radiolabeled glycine. The results showed that the compound could effectively compete with natural substrates, indicating its potential role as a therapeutic agent targeting nutrient transport in cancer cells .

Case Study 2: Peptide Formation

In another investigation, this compound was incorporated into peptide sequences to assess its impact on biological activity. The resulting peptides exhibited enhanced stability and bioactivity compared to their non-benzylated counterparts, suggesting that the benzyl modification could improve pharmacokinetic properties .

Research Findings

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGQXGPQOGUGIX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30916-68-8 | |

| Record name | L-Serine, O-(phenylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30916-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20884107 | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-96-9 | |

| Record name | O-Benzyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Serine, O-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of O-benzyl-L-serine?

A1: While the provided abstracts do not explicitly state the molecular formula and weight, these can be derived from its structure:

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies utilize spectroscopic techniques to characterize this compound and its polymers.

- Infrared Spectroscopy: Used to analyze the molecular structure and conformation of poly-O-benzyl-L-serine, particularly its β-structure. [, ]

- Circular Dichroism (CD): Employed to study the conformation of peptides containing this compound. []

- 13C Nuclear Magnetic Resonance (13C-NMR): Applied to investigate the conformation of peptides incorporating this compound. []

Q3: What is known about the material properties of poly-O-benzyl-L-serine?

A3: Research indicates that poly-O-benzyl-L-serine exhibits interesting material properties:

- Crystalline Structure: Similar to silk sericin, showing both random coil and anti-parallel β-sheet structures depending on preparation methods. [, , ]

- Thermal Properties: Displays thermal behavior comparable to silk sericin. []

- Film Formation: Can be processed into films with varying thicknesses through techniques like vapor deposition. []

Q4: How is this compound typically synthesized?

A4: Several synthetic routes have been explored:

- Enzymatic Resolution: Resolution of N-acetyl-O-benzyl-DL-serine using Takadiastase. []

- Resolution without Resolving Agents: Separation of enantiomers from the Wunsch–Furst resolution mixture using selective solubilization. []

- Cesium Salt Method: Preparation from N-tert-butyloxycarbonyl-amino acid followed by deprotection. []

Q5: What are the main applications of this compound?

A5: this compound serves as a versatile building block in various research areas:

- Peptide Synthesis: Commonly used as a protected form of serine in peptide synthesis, as demonstrated in the creation of actinomycin analogs, secretin fragments, and apolipoprotein C-I. [, , ]

- Model Compound: Serves as a model for silk sericin due to similarities in structure and properties. [, ]

- Polymer Synthesis: Polymerized to create poly(α-hydroxy acids) with potential applications in drug delivery and tissue engineering due to their degradability, water solubility, and cell compatibility. []

- Synthesis of Biologically Active Compounds: Utilized in the preparation of uridine derivatives as UDP-glucuronosyltransferase inhibitors. []

Q6: Can this compound be used to synthesize polymers other than poly(α-hydroxy acids)?

A6: Yes, this compound can be polymerized to form other polymers:

- Poly-O-benzyl-L-serine: Synthesized and investigated for its conformational properties in solution. [, , , , ]

- Copolymers: Used in the synthesis of copolymers with other amino acids, such as γ-benzyl-L-glutamate, to study their conformational behavior. [, ]

Q7: Are there any examples of this compound being used in the development of therapeutic agents?

A7: Yes, research highlights its potential in this field:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.